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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336

Introduction:

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
3,5-diiodo-1H-indazole, a halogenated heterocyclic compound of interest to researchers in
medicinal chemistry and materials science. Due to the limited availability of direct experimental
data for this specific molecule in publicly accessible literature, this document presents a
detailed analysis based on established principles of spectroscopy and comparative data from
closely related iodo-indazole analogues. The guide is intended for researchers, scientists, and
drug development professionals, offering a foundational understanding of the expected spectral
features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-diiodo-1H-indazole.
These predictions are derived from the analysis of structurally similar compounds and the
known effects of iodine substitution on the indazole scaffold.

Table 1: Predicted *H NMR Spectroscopic Data for 3,5-
Diiodo-1H-indazole
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Chemical Shift (5, o Predicted Coupling
Multiplicity Protons

ppm) Constants (J, Hz)

~13.0-14.0 brs 1H (N-H)

~7.8-8.0 d 1H (H-4) J=85-9.0Hz

~76-78 d 1H (H-6) J=85-9.0Hz

~73-75 s 1H (H-7)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a
solution in a non-polar deuterated solvent like CDCls. The broad singlet for the N-H proton is
characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted **C NMR Spectroscopic Data for 3,5-

Diiodo-1H-indazole

Chemical Shift (6, ppm) Carbon Atom
~ 140 - 145 C-7a
~130-135 C-3a
~125-130 C-6
~120-125 C-4
~115-120 C-7

~90-95 C-5

~85-90 C-3

Note: The presence of iodine atoms is expected to significantly shield the directly attached
carbons (C-3 and C-5), resulting in upfield chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopic Data for
3,5-Diiodo-1H-indazole

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1322336?utm_src=pdf-body
https://www.benchchem.com/product/b1322336?utm_src=pdf-body
https://www.benchchem.com/product/b1322336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode

3200 - 3400 (broad) N-H stretching

3050 - 3150 Aromatic C-H stretching
1600 - 1620 C=C stretching (aromatic)
1450 - 1500 C=N stretching

750 - 850 C-H out-of-plane bending
500 - 600 C-I stretching

Table 4: Predicted Mass Spectrometry (MS) Data for 3,5-

Diiodo-1H-indazole
m/z lon
370 [M]*+ (Molecular lon)
243 M - 1]*
116 M -21]*

Note: The molecular formula for 3,5-Diiodo-1H-indazole is C7HalzN2. The mass spectrum is
expected to show a prominent molecular ion peak at m/z 370. Fragmentation will likely involve
the sequential loss of iodine atoms.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for iodo-indazole derivatives. These methodologies are based on standard practices in organic
chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified 3,5-diiodo-1H-indazole is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds) in a5 mm
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NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (& =
0.00 ppm).

'H NMR Spectroscopy: A one-dimensional *H NMR spectrum is acquired on a 400 MHz or
higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of
scans can range from 16 to 64, depending on the sample concentration.

13C NMR Spectroscopy: A proton-decoupled 2C NMR spectrum is acquired on the same
instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024
or more) is typically required.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded over a range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

lonization: Electron ionization (EI) at 70 eV is a common method for obtaining the mass
spectrum of small organic molecules.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),
and a detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis and characterization of a synthesized compound like 3,5-diiodo-1H-indazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1322336?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

